molecular formula C20H19N5OS B2623074 1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1111432-78-0

1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2623074
CAS No.: 1111432-78-0
M. Wt: 377.47
InChI Key: UWTYCENHSQERGE-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a potent and selective inhibitor of the B-RAF kinase, a critical signaling node in the MAPK/ERK pathway. This compound is a key research tool for investigating the role of oncogenic B-RAF mutations, particularly the V600E variant, in driving uncontrolled cell proliferation and survival in cancers such as melanoma, colorectal cancer, and thyroid cancer. By specifically targeting and attenuating B-RAF kinase activity, this inhibitor allows researchers to dissect the molecular mechanisms of tumorigenesis and study the downstream effects on cell cycle progression and apoptosis. Its primary research value lies in its application for validating B-RAF as a therapeutic target , evaluating mechanisms of drug resistance, and developing combination treatment strategies. Research utilizing this compound is fundamental to advancing our understanding of the RAS-RAF-MEK-ERK signaling cascade and for the preclinical assessment of novel targeted cancer therapies.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-12-7-8-15(9-13(12)2)25-19(21)18(23-24-25)20-22-17(11-27-20)14-5-4-6-16(10-14)26-3/h4-11H,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTYCENHSQERGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final compound can be obtained by coupling the thiazole and triazole intermediates with the appropriate aromatic amines under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and thiazole structures exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives similar to 1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine showed promising activity against various bacterial strains. The mechanism involves the disruption of microbial cell membranes and inhibition of essential enzymes.

Case Study:
In a study by Gümrükçüoğlu et al., several triazole derivatives were synthesized and tested for antimicrobial efficacy. Some compounds demonstrated effective inhibition against bacteria and yeast-like fungi through agar-well diffusion methods .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Research has focused on its ability to inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis.

Data Table: Anticancer Activity of Triazole Derivatives

Compound NameTarget EnzymeIC50 Value (µM)Cancer Type
Compound AThymidylate Synthase0.47Breast Cancer
Compound BThymidylate Synthase1.4Prostate Cancer

This table summarizes findings where triazole derivatives exhibited inhibition against thymidylate synthase, an enzyme crucial for DNA replication .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Its ability to interfere with fungal cell wall synthesis makes it a candidate for developing new antifungal agents.

Case Study:
In vitro studies showed that certain triazole derivatives had effective antifungal activity against Candida species . The mechanism was attributed to the inhibition of ergosterol biosynthesis.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison :

DMTT (1-(3,4-Dimethylphenyl)-4-(3-Methoxyphenyl)-5-Trifluoromethyl-1H-1,2,3-triazole) Substituents: 3,4-Dimethylphenyl (position 1), 3-methoxyphenyl (position 4), and trifluoromethyl (position 5). Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, contrasting with the amine group in the target compound. Hyperpolarizability: Exhibits high nonlinear optical (NLO) properties due to enhanced charge transfer from electron-donating (methoxy) to electron-withdrawing (CF₃) groups .

4-(Benzo[d]thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-triazol-5-amine Substituents: 2-Nitrophenyl (position 1), benzothiazole (position 4). Biological Activity: Demonstrates antiproliferative properties attributed to the benzothiazole motif, a known pharmacophore in anticancer agents .

5-Methyl-1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-amine

  • Substituents: 4-Methylbenzyl (position 1), methyl (position 5).
  • Structural Simplicity: Lacks the thiazole ring and methoxyphenyl group, reducing π-conjugation and solubility compared to the target compound.
Data Table 1: Structural and Electronic Properties
Compound Name Core Structure Key Substituents Electronic Effects Molecular Weight (g/mol)
Target Compound 1,2,3-Triazole 3,4-Dimethylphenyl, 4-(3-methoxyphenyl-thiazole) Electron-donating (MeO, Me₂Ph) ~394.45*
DMTT 1,2,3-Triazole 3,4-Dimethylphenyl, 3-methoxyphenyl, CF₃ Electron-donating + withdrawing (CF₃) ~407.38
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-triazole 1,2,3-Triazole 2-Nitrophenyl, benzothiazole Strongly withdrawing (NO₂) ~353.39
5-Methyl-1-(4-methylbenzyl)-triazol-4-amine 1,2,3-Triazole 4-Methylbenzyl, methyl Weakly donating (Me) 202.26

*Calculated based on formula C₂₀H₂₂N₆OS.

Antiproliferative Activity :
  • The target compound’s thiazole ring may confer similar activity, though direct studies are lacking.
Insecticidal and Fungicidal Activity :
  • Thiadiazole derivatives (e.g., (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine) demonstrate insecticidal properties via planar molecular conformations that enhance target binding .

Solvent-Dependent Properties

  • Hyperpolarizability : In DMTT, solvent polarity significantly enhances second-order NLO responses due to charge transfer between methoxy and CF₃ groups . The target compound’s amine group may exhibit weaker polarization but better solubility in polar solvents.

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a triazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly its anti-inflammatory and anticancer effects, supported by various studies and data.

Chemical Structure

The structure of the compound consists of:

  • A triazole ring which is known for its diverse biological activities.
  • A thiazole moiety , contributing to its pharmacological effects.
  • Aromatic substituents that may enhance biological interactions.

Anti-inflammatory Activity

Research has indicated that compounds featuring thiazole and triazole rings exhibit significant inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play critical roles in inflammatory processes. For instance, a study demonstrated that thiazole derivatives could inhibit COX-1/COX-2 and LOX with varying degrees of potency .

Table 1: Inhibitory Potency of Thiazole Derivatives on COX and LOX Enzymes

CompoundIC50 (nM)Mechanism of Action
Compound 3a127COX/LOX inhibition
Compound 3b35COX/LOX inhibition
Compound 3c25COX/LOX inhibition

Anticancer Activity

The anticancer potential of the compound has been evaluated against various cancer cell lines. The presence of the thiazole ring is crucial for cytotoxic activity. For example, derivatives similar to the compound under investigation have shown promising results in inhibiting the proliferation of cancer cells such as HeLa and Jurkat cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineCompound IC50 (µM)Reference
HeLa0.02
Jurkat0.05
HT-290.03

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical settings:

  • Case Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their antiproliferative effects against a panel of cancer cell lines. The study found that certain modifications to the thiazole structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could be applied to optimize the compound's efficacy .
  • Mechanistic Insights : Another study investigated the mechanism of action for a related compound, revealing that it induced apoptosis in cancer cells through mitochondrial dysfunction and caspase activation. This suggests that similar mechanisms might be at play for our compound as well .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves sequential cycloaddition and functionalization steps. Key reactions include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .
  • Thiazole Formation : Cyclocondensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis .
  • Substituent Introduction : Methoxyphenyl and dimethylphenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Q. Optimization Strategies :

  • Catalysts : Use Cu(I) catalysts (e.g., CuBr) for regioselective triazole formation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for heterocycle formation .
  • Temperature Control : Maintain 60–80°C for thiazole cyclization to avoid side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.5–8.5 ppm) and triazole/thiazole protons (δ 7.0–8.0 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to verify substituent placement .
  • IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and C=N/C-S bonds in thiazole/triazole rings (1600–1500 cm⁻¹) .

Q. Resolving Contradictions :

  • Overlapping Peaks : Use 2D NMR (COSY, NOESY) to resolve aromatic region ambiguities .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data conflicts .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice influence the compound’s physicochemical stability?

Methodological Answer:

  • X-ray Crystallography : The compound forms intramolecular C–H⋯N hydrogen bonds, stabilizing the triazole-thiazole conformation. Intermolecular N–H⋯N and C–H⋯O bonds create zigzag supramolecular chains, enhancing thermal stability .
  • DFT Calculations : B3LYP/6-311G(d,p) simulations reveal charge distribution at reactive sites (e.g., NH2 group) and predict solubility based on electrostatic potential surfaces .

Q. Implications :

  • Solubility : Hydrogen bonding with polar solvents (e.g., DMSO) improves solubility for biological assays .
  • Stability : Strong lattice interactions reduce hygroscopicity, making the compound suitable for long-term storage .

Q. What computational approaches are used to predict biological activity, and how do structural modifications alter target binding?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases). The thiazole moiety often binds ATP pockets via π-π stacking with phenylalanine residues .
  • QSAR Studies : Modifying the methoxyphenyl group’s position (para vs. meta) impacts logP and hydrogen-bond acceptor capacity, correlating with antimicrobial or anticancer activity .

Q. Case Study :

  • Enzyme Inhibition : Replacing 3-methoxyphenyl with 4-fluorophenyl increases hydrophobic interactions, enhancing IC50 values by ~30% in kinase assays .

Q. How can conflicting biological activity data from different studies be systematically analyzed?

Methodological Answer:

  • Meta-Analysis Framework :
    • Assay Standardization : Compare IC50 values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) .
    • Structural Validation : Ensure reported compounds are identical via spectral cross-referencing (e.g., NMR shifts in DMSO-d6 vs. CDCl3) .
    • Pathway Context : Discrepancies may arise from off-target effects; use RNA-seq or proteomics to identify secondary targets .

Q. Example :

  • A study reporting antitumor activity in leukemia cells but not in solid tumors may reflect differential expression of target proteins (e.g., Bcl-2 vs. EGFR) .

Q. Methodological Challenges

Q. What strategies mitigate regioselectivity issues during triazole and thiazole ring formation?

Methodological Answer:

  • Catalytic Control : Use Ru-catalyzed azide-alkyne cycloaddition (RuAAC) for 1,4-disubstituted triazoles instead of CuAAC’s 1,5-selectivity .
  • Protecting Groups : Temporarily block reactive NH2 groups during thiazole synthesis to prevent undesired cyclization .

Q. How are oxidation/reduction reactions optimized to modify the compound’s substituents without degrading the core structure?

Methodological Answer:

  • Selective Oxidation : Use mild agents like MnO2 to oxidize benzylic alcohols to ketones while preserving thiazole C–S bonds .
  • Reductive Amination : Employ NaBH3CN to convert ketones to amines under pH-controlled conditions (pH 4–6) .

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